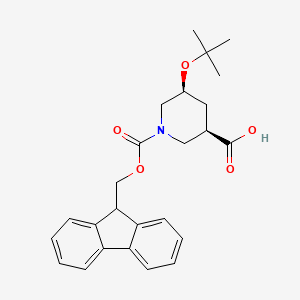![molecular formula C10H26NO4PSi2 B13816620 Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester: is an organophosphorus compound that features both phosphonic acid and silyl ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of [2-(Acetylamino)ethyl]phosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ester groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonic acid moiety.
Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.
Substitution: The silyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used to replace the silyl ester groups.
Major Products:
Oxidation: Products may include phosphonic acid derivatives.
Reduction: Products may include primary amines.
Substitution: Products may include various esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphonic acid groups.
- Acts as a precursor for the synthesis of more complex organophosphorus compounds.
Biology:
- Potential applications in the development of biologically active molecules, such as enzyme inhibitors.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active phosphonic acid derivatives in vivo.
Industry:
- Utilized in the production of materials with specific properties, such as flame retardants or plasticizers.
Mécanisme D'action
The mechanism of action of [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester involves its ability to undergo hydrolysis, releasing [2-(Acetylamino)ethyl]phosphonic acid. This compound can then interact with various molecular targets, such as enzymes or receptors, depending on its specific application. The silyl ester groups protect the phosphonic acid moiety, allowing for controlled release under specific conditions.
Comparaison Avec Des Composés Similaires
[2-(Acetylamino)ethyl]phosphonic acid: The parent compound without the silyl ester groups.
[2-(Amino)ethyl]phosphonic acid bis(trimethylsilyl)ester: A similar compound with an amino group instead of an acetylamino group.
Uniqueness:
- The presence of both acetylamino and silyl ester groups in [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester provides unique reactivity and stability compared to its analogs.
- The silyl ester groups offer protection and controlled release of the phosphonic acid moiety, making it useful in various applications where stability and reactivity need to be balanced.
Propriétés
Formule moléculaire |
C10H26NO4PSi2 |
|---|---|
Poids moléculaire |
311.46 g/mol |
Nom IUPAC |
N-[2-bis(trimethylsilyloxy)phosphorylethyl]acetamide |
InChI |
InChI=1S/C10H26NO4PSi2/c1-10(12)11-8-9-16(13,14-17(2,3)4)15-18(5,6)7/h8-9H2,1-7H3,(H,11,12) |
Clé InChI |
AKZHPWWSFAYUIN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
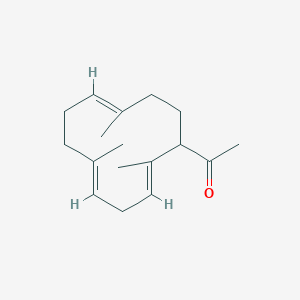

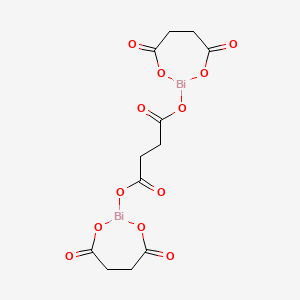
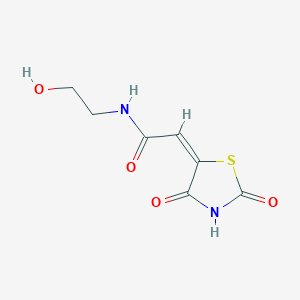

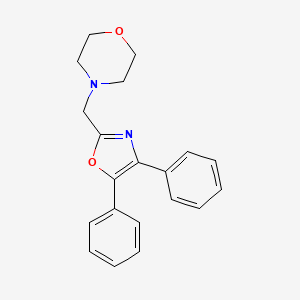
![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
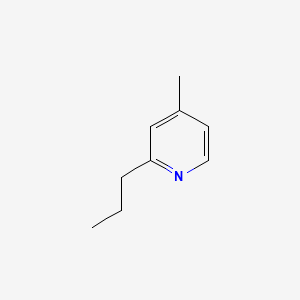
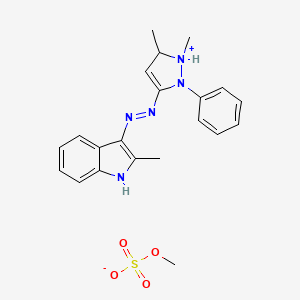
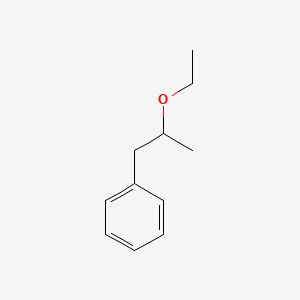
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)

